4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylsulfamoyl group, a trifluoroethoxy group, and a benzamide core. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzamide and 2,2,2-trifluoroethanol.
Formation of Intermediate: The first step involves the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions to form the intermediate 4-(dimethylsulfamoyl)benzamide.
Introduction of Trifluoroethoxy Group: The intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to introduce the trifluoroethoxy group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: Shares a similar trifluoroethoxy group but differs in the presence of a chloro and methanesulfonyl group.
Tembotrione: Contains a trifluoroethoxy group and is used as a herbicide.
Uniqueness
4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C13H17F3N2O4S |
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Molecular Weight |
354.35 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide |
InChI |
InChI=1S/C13H17F3N2O4S/c1-18(2)23(20,21)11-5-3-10(4-6-11)12(19)17-7-8-22-9-13(14,15)16/h3-6H,7-9H2,1-2H3,(H,17,19) |
InChI Key |
WCBQHUFWDRUXHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOCC(F)(F)F |
Origin of Product |
United States |
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